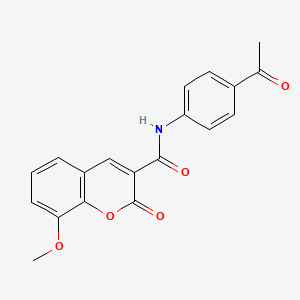

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-Acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide with the molecular formula C₁₉H₁₆N₂O₅ and a molecular mass of 352.346 g/mol . The compound features a 4-acetylphenyl substituent attached to the coumarin core via a carboxamide linkage, along with a methoxy group at the 8-position. Its structural uniqueness lies in the acetyl group, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11(21)12-6-8-14(9-7-12)20-18(22)15-10-13-4-3-5-16(24-2)17(13)25-19(15)23/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKPZJUKQSXWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromene-3-carboxamide.

Reduction: Formation of N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the chromene derivatives. These compounds are known for diverse biological activities, which makes them interesting in medicinal chemistry and organic synthesis.

Note: The search results primarily provide information on N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds, but not specifically on this compound. Therefore, the information below is based on the general properties and applications of similar chromene derivatives.

Applications

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide and its related compounds have applications across various scientific fields.

Chromene derivatives are recognized for a wide array of biological activities. Research indicates that compounds within this class have anticancer and antimicrobial effects. Studies of N-((4-acetylphenyl)carbamothioyl)pivalamide, a related compound, show it possesses reactive and potent multiple target inhibitory properties and could be a drug-like contender in the future . It demonstrated around 85% enzyme inhibition activity against BChE and AChE, and weaker inhibition activity against urease and alpha amylase .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Coumarin carboxamides are studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural variations, synthetic approaches, and physicochemical properties.

Structural Modifications and Implications

- Acetyl vs. Sulfamoyl derivatives are often explored for antimicrobial applications due to their resemblance to sulfonamide drugs .

- Allyl and Fluorine Modifications : The allyl group in compounds from and increases hydrophobicity, while fluorine () can alter metabolic stability and bioavailability .

Physicochemical Properties

- Melting Points : Compound 12 exhibits a high melting point (>300°C), suggesting strong intermolecular forces (e.g., hydrogen bonding) due to the sulfamoyl group .

- Molecular Weight : Bromine substitution () increases molecular weight significantly (425.23 g/mol), which may impact pharmacokinetics compared to the target compound (352.35 g/mol) .

Biological Activity

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C19H15NO5

- Molecular Weight : 337.33 g/mol

- CAS Number : 325471-96-3

Antimicrobial Properties

Research indicates that compounds within the chromene family exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that related chromene derivatives possess inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Several studies have explored the anticancer properties of chromene derivatives. This compound has demonstrated cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cholinesterases and cyclooxygenases, which are crucial in inflammation and neurodegenerative diseases .

- Receptor Modulation : It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect gene transcription and translation processes, contributing to its therapeutic effects against cancer and other diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| N-(4-bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Anticancer | Apoptosis induction |

| N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | Antimicrobial | Bacterial growth inhibition |

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined to be approximately 15 µM.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 30 to 60 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of analogous coumarin derivatives typically involves multi-step reactions. For example, the synthesis of 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide () uses a base (e.g., K₂CO₃) to deprotonate intermediates, followed by alkylation with allyl bromide in dry DMF. Purification involves flash column chromatography and recrystallization from acetone . For the target compound, optimization may focus on substituent compatibility (e.g., acetylphenyl vs. diethylamino groups), solvent choice (e.g., DMF vs. THF), and temperature control to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- IR spectroscopy to validate carbonyl (C=O) and amide (N-H) functional groups.

- Single-crystal X-ray diffraction (e.g., as in ) to resolve 3D structural features like hydrogen bonding or π-stacking, which influence stability and bioactivity .

Q. What are the primary biological screening models for evaluating this compound’s therapeutic potential?

- Methodological Answer : Similar coumarin derivatives are tested in:

- Anticancer assays (e.g., MTT assays against HeLa or MCF-7 cell lines).

- Antimicrobial studies (e.g., disk diffusion against Gram-positive/negative bacteria).

- Anti-inflammatory models (e.g., COX-2 inhibition assays).

Standardization of dose ranges and solvent controls (e.g., DMSO) is critical for reproducibility .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like kinases or DNA topoisomerases.

- QSAR modeling to correlate substituent electronic properties (e.g., acetyl group electron-withdrawing effects) with activity.

- MD simulations to assess stability of ligand-target complexes.

Validation requires iterative synthesis and in vitro testing .

Q. What strategies resolve contradictions in reported biological activities of structurally similar chromenones?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Solutions include:

- Meta-analysis of published data to identify trends.

- Standardized protocols (e.g., uniform IC₅₀ determination methods).

- Comparative studies under controlled conditions (e.g., same solvent, concentration range).

For example, notes that nitro/methoxy substituents significantly alter chromenone bioactivity, requiring systematic evaluation .

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s physicochemical properties?

- Methodological Answer :

- X-ray crystallography (e.g., ) reveals intramolecular C–H···O or N–H···O interactions, which enhance thermal stability and reduce solubility.

- Solubility studies in polar/non-polar solvents (e.g., logP measurements) can quantify hydrophobicity.

- Thermogravimetric analysis (TGA) assesses decomposition points linked to hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.